4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine
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Overview
Description
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is a chemical compound that belongs to the class of benzoxadiazoles. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the nitro group and the benzoxadiazole ring system contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine typically involves the nitration of N-phenyl-2,1,3-benzoxadiazol-7-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The benzoxadiazole ring can be oxidized to form different derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 4-amino-N-phenyl-2,1,3-benzoxadiazol-7-amine.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Oxidation: Formation of oxidized benzoxadiazole derivatives.
Scientific Research Applications
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of biological systems due to its fluorescent properties, which allow for the visualization of cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a fluorescent tag for tracking drug distribution and localization within biological systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine involves its interaction with specific molecular targets and pathways. The nitro group and the benzoxadiazole ring system play crucial roles in its reactivity and binding affinity. The compound can act as a fluorescent probe, binding to specific receptors or biomolecules and emitting fluorescence upon excitation. This property is particularly useful in studying cellular processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-7-nitro-2,1,3-benzoxadiazole
- 7-nitro-2,1,3-benzoxadiazol-4-yl
- N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-7-amine
Uniqueness
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is unique due to its specific structural features, such as the presence of both the nitro group and the phenyl group attached to the benzoxadiazole ring. These features contribute to its distinct chemical behavior and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-16(18)10-7-6-9(11-12(10)15-19-14-11)13-8-4-2-1-3-5-8/h1-7,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCBQKODIUMKDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667385 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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